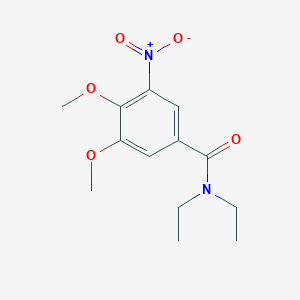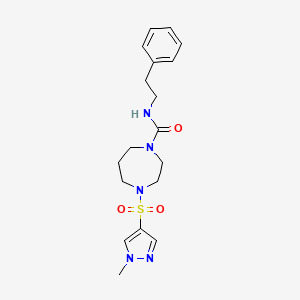
4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-phenethyl-1,4-diazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine" is a related compound with a molecular weight of 230.29 . It’s a powder stored at room temperature .
Synthesis Analysis
While specific synthesis information for your compound is not available, a related compound, “(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone”, has been synthesized via acylation of 5-chloro-1,3-dimethylpyrazole by 2-fluorobenzoyl chloride .
Molecular Structure Analysis
The molecular structure of a related compound, “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine”, is given by the InChI code: 1S/C8H14N4O2S/c1-11-7-8(6-10-11)15(13,14)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine”, include a molecular weight of 230.29 and it is a powder stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Transformations
Tandem Reaction for Dihydropyrazole Synthesis : A study by Zhu et al. (2011) detailed an efficient strategy for synthesizing 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole using propargyl alcohol and N-sulfonylhydrazone, highlighting a tandem transformation process with N-sulfonyl allenamide as a key intermediate (Zhu et al., 2011).
Heterocyclic Fused 2,5-Dihydrothiophene S,S-Dioxides : Chaloner et al. (1992) investigated the synthesis of pyrazole fused analogues from 3-phenylsulfonyl-2,5-dihydrothiophene S,S-dioxide, showcasing the utility of these compounds in creating heterocyclic o-quinodimethanes (Chaloner et al., 1992).
1,3-Dipolar Cycloaddition for Optically Pure Cyclopropanes : Cruz Cruz et al. (2009) described the synthesis of optically pure cyclopropanes through the denitrogenation of sulfinyl and sulfonyl pyrazolines, offering insights into the selectivity and yields of these reactions (Cruz Cruz et al., 2009).
Synthesis of Alkynylpyrazoles : Yoshimatsu et al. (1997) presented a method for creating 4-alkynyl-5-phenylsulfonyl-4,5-dihydro-3H-pyrazoles, demonstrating regio- and stereo-selective reactions with diazomethane to yield 4-alkynyl-1H-pyrazoles (Yoshimatsu et al., 1997).
Pyrazole and Pyrazine Synthesis via Rh(II)-Catalyzed Reaction : Rostovskii et al. (2017) explored the switchable synthesis of pyrroles and pyrazines from 5-alkoxyisoxazoles and 1-sulfonyl-1,2,3-triazoles, providing experimental and DFT evidence for the 1,4-diazahexatriene intermediate (Rostovskii et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1-methylpyrazol-4-yl)sulfonyl-N-(2-phenylethyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-21-15-17(14-20-21)27(25,26)23-11-5-10-22(12-13-23)18(24)19-9-8-16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJRFORHPBIMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2475495.png)
![2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-benzoic acid](/img/structure/B2475496.png)
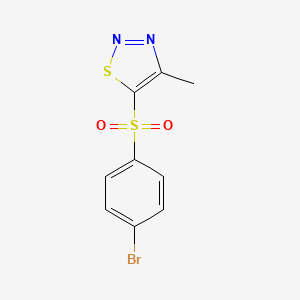
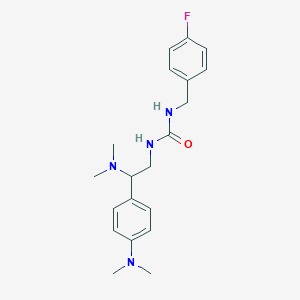
methanone](/img/structure/B2475500.png)
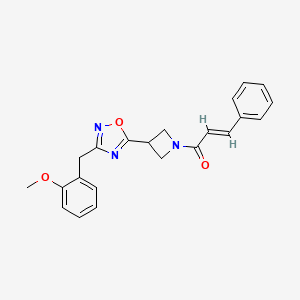
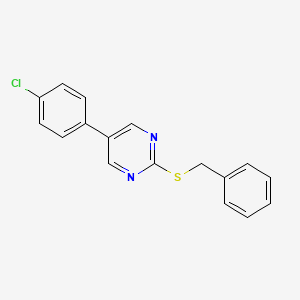

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2475510.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2475512.png)
azanide](/img/structure/B2475513.png)
![1-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2475515.png)
